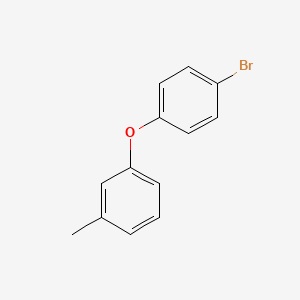

1-(4-Bromophenoxy)-3-methyl-benzene

Description

1-(4-Bromophenoxy)-3-methyl-benzene is a brominated aromatic compound characterized by a benzene ring substituted with a methyl group at the meta-position and a 4-bromophenoxy group. The bromophenoxy group enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and lipophilicity. This compound is likely utilized in organic synthesis, pharmaceutical intermediates, or materials science due to its aromatic and halogenated properties.

Properties

IUPAC Name |

1-bromo-4-(3-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLTYOOUFGXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597724 | |

| Record name | 1-(4-Bromophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67532-40-5 | |

| Record name | 1-(4-Bromophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-methyl-benzene typically involves the reaction of 4-bromophenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromophenol+3-Methylbenzyl chlorideK2CO3,DMF,Refluxthis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-methyl-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenoxy derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted phenoxy derivatives.

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of phenoxy derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenoxy)-3-methyl-benzene serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecules. This versatility makes it valuable in medicinal chemistry for developing new therapeutic agents.

Research indicates that this compound exhibits potential biological activity. Studies have shown that it can interact with various biological targets, leading to effects such as:

- Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by disrupting microtubule polymerization. This mechanism suggests its potential as an anticancer agent by targeting critical cellular processes involved in tumor growth and survival.

- Enzyme Modulation : The compound may influence enzyme activity related to metabolic pathways, which could be leveraged for therapeutic applications.

Material Science

Due to its brominated structure, this compound is explored for use as a flame retardant in polymer formulations. Its incorporation into materials enhances their fire resistance, making it suitable for applications in construction and automotive industries.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on A549 lung cancer cells. Results indicated that treatment with this compound led to significant activation of caspase-3, a marker of apoptosis. The study highlighted the compound's ability to inhibit tubulin polymerization at concentrations as low as 100 nM, suggesting its potential role in cancer therapy through microtubule disruption.

Case Study 2: Flame Retardant Applications

In a series of experiments, polymers infused with this compound were subjected to fire tests. The results showed a marked improvement in flame resistance compared to non-treated materials. This reinforces the compound's utility in enhancing the safety profile of various products.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity profile. Research indicates that high concentrations may lead to endocrine disruption and other adverse health effects. Therefore, careful assessment is necessary when developing applications involving this compound.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-methyl-benzene involves its interaction with specific molecular targets. The bromophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(4-Bromophenoxy)-3-methyl-benzene with structurally related bromophenoxy derivatives:

Physicochemical Properties and Reactivity

- Lipophilicity: The methyl group in this compound increases lipophilicity compared to methoxy-substituted analogs (e.g., 1-Bromo-4-(4-methoxyphenoxy)benzene) . However, longer alkyl chains (e.g., 2-ethylhexyloxy in ) further enhance hydrophobicity.

- Electrophilic Reactivity : The bromine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to compounds like 1-(Bromomethyl)-4-(methylsulfonyl)benzene . Fluorine substituents (e.g., in ) increase electron-withdrawing effects, accelerating such reactions.

- Thermal Stability: Bromophenoxy compounds generally exhibit moderate stability, but methyl groups may reduce melting points compared to bulkier analogs (e.g., tetrazole derivatives in ).

Biological Activity

1-(4-Bromophenoxy)-3-methyl-benzene, also known by its CAS number 67532-40-5, is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including antimicrobial properties, neuropharmacological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BrO, featuring a bromophenyl group attached to a phenoxy and a methyl group. Its chemical structure is pivotal in determining its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 267.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of bromophenyl compounds can possess moderate antibacterial properties against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Activity Level | Reference |

|---|---|---|

| This compound | Moderate antibacterial | |

| Benzothiazole derivatives | Strong antibacterial |

Case Study : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential neuropharmacological effects. Investigations into its interaction with dopamine receptors indicate that it may modulate neurotransmitter signaling pathways, potentially influencing mood and behavior.

The mechanism of action involves receptor modulation, where the compound may act as a partial agonist at dopamine D2 receptors. This modulation could lead to therapeutic effects in neurological disorders such as depression or schizophrenia.

Antioxidant Activity

Preliminary studies indicate that this compound may exhibit antioxidant properties. The ability to scavenge free radicals could protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Synthesis and Evaluation Studies

Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. For instance:

- Synthesis : A series of derivatives were synthesized through Friedel-Crafts acylation, followed by characterization using techniques such as NMR and mass spectrometry.

- Biological Evaluation : The synthesized compounds were evaluated for their antimicrobial and antioxidant activities, revealing enhanced efficacy compared to the parent compound.

Table 3: Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.